5-(1-Azepanyl)-2-(ethylsulfonyl)aniline
Description
Chemical Classification and Significance
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline belongs to the class of sulfonyl-containing anilines, which are frequently utilized in the development of pharmaceutical agents. The compound is characterized by its molecular formula of C14H22N2O2S and a molecular weight of approximately 282.40 to 282.41 grams per mole. This organic compound features three distinct structural components that contribute to its chemical significance: an azepane ring system, an ethylsulfonyl functional group, and an aniline moiety.
The chemical classification of this compound places it within the broader category of aromatic amines, specifically as a substituted aniline derivative. Anilines, as defined by their fundamental structure, consist of a phenyl group attached to an amino group, making them the simplest aromatic amines. The presence of the azepane ring distinguishes this particular compound from simpler aniline derivatives, as azepanes represent seven-membered nitrogen-containing heterocycles that have demonstrated significant pharmacological and therapeutic implications.
The structural significance of this compound extends beyond its individual components to encompass the synergistic effects of its combined functional groups. The azepane ring system contributes to the compound's three-dimensional conformation and potential biological activity, while the ethylsulfonyl group provides specific electronic and steric properties that influence reactivity and molecular interactions. The aniline backbone serves as the foundational aromatic framework, offering sites for further chemical modification and contributing to the compound's overall stability and reactivity profile.
Historical Context of Azepanyl-Substituted Anilines
The historical development of azepanyl-substituted anilines represents an evolution in medicinal chemistry that spans several decades of research into seven-membered nitrogen-containing heterocycles. Seven-membered nitrogen heterocycles, including azepanes and azepines, have been recognized as structural motifs in numerous drugs, drug candidates, and evaluated lead compounds since the mid-20th century. The systematic study of these compounds has revealed their wide range of biological activities, extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, antiparasitic, and anti-allergy properties.
The progression from natural alkaloids containing seven-membered nitrogen rings to synthetic and semi-synthetic derivatives marked a significant transition in pharmaceutical research. While naturally occurring compounds of this structural class were relatively rare as approved therapeutics, the synthetic scaffolds demonstrated superior therapeutic potential and manufacturability. This historical shift toward synthetic azepanyl compounds laid the groundwork for the development of more complex derivatives, including sulfonyl-substituted variants like this compound.
The emergence of sulfonylaniline motifs in pharmaceutical sciences gained momentum as researchers recognized the importance of both sulfonyl and amine groups as privileged skeletons in medicinal chemistry. Studies have indicated that more than sixty percent of bioactive molecules discovered in the past four decades include amine units, while sulfonyl groups appear in approximately three percent of these compounds. The combination of these functional groups in sulfonylaniline structures, including azepanyl-substituted variants, represents a strategic approach to drug design that leverages the beneficial properties of both chemical moieties.
The historical development of synthetic methodologies for creating azepanyl-substituted anilines has been characterized by increasingly sophisticated approaches to ring formation and functionalization. Early synthetic strategies often involved ring expansion techniques from five or six-membered precursors using thermal, photochemical, or microwave irradiation methods. These foundational techniques established the basis for more advanced synthetic routes that enable the precise construction of complex azepanyl-aniline derivatives with specific substitution patterns and stereochemical configurations.
Research Importance in Organic Chemistry
The research importance of this compound in organic chemistry stems from its multifaceted role as both a synthetic target and a building block for more complex molecular structures. In the context of synthetic organic chemistry, this compound exemplifies the challenges and opportunities associated with constructing molecules that contain multiple heterocyclic and functional group components. The presence of the azepane ring system requires sophisticated synthetic strategies that can effectively form seven-membered nitrogen-containing cycles while maintaining the integrity of other functional groups within the molecule.
The compound's significance in organic chemistry research extends to its utility as a synthetic intermediate for developing more complex pharmaceutical agents. The azepane ring component provides a scaffold that can be further functionalized through various chemical transformations, including nucleophilic substitution reactions, oxidation processes, and metal-catalyzed coupling reactions. These transformation possibilities make this compound valuable as a starting material for accessing diverse chemical libraries and structure-activity relationship studies.
From a mechanistic perspective, the compound offers insights into the behavior of polyfunctional molecules under various reaction conditions. The ethylsulfonyl group can participate in reactions as both an electron-withdrawing group and a leaving group, depending on the specific reaction conditions and reagents employed. Similarly, the aniline moiety provides sites for electrophilic aromatic substitution reactions while the amino group can engage in nucleophilic processes. Understanding these reactivity patterns contributes to the broader knowledge base of organic reaction mechanisms and synthetic strategy development.
The stereochemical aspects of azepanyl-substituted compounds represent another area of significant research interest. The seven-membered ring system can adopt multiple conformations, and the substitution pattern around the azepane ring influences the overall three-dimensional structure of the molecule. These conformational considerations are crucial for understanding structure-activity relationships in biological systems and for designing compounds with specific binding properties and selectivity profiles.
| Research Application | Significance | Chemical Basis |
|---|---|---|
| Synthetic Intermediate | Building block for complex molecules | Multiple reactive sites |
| Mechanistic Studies | Understanding polyfunctional reactivity | Diverse functional groups |
| Conformational Analysis | Stereochemical behavior | Seven-membered ring flexibility |
| Structure-Activity Studies | Pharmaceutical development | Modular design elements |
Current Applications in Chemical Research
Contemporary research applications of this compound encompass multiple domains within chemical and pharmaceutical sciences, reflecting the compound's versatility as both a research tool and a potential therapeutic agent. In medicinal chemistry research, the compound serves as a pharmacophoric fragment that can be incorporated into larger molecular frameworks designed to interact with specific biological targets. The azepane ring system provides conformational rigidity and spatial orientation that can be crucial for achieving selective binding to enzymes, receptors, and other macromolecular targets.
Current synthetic chemistry applications focus on utilizing this compound as a building block for constructing more complex molecular architectures. Research groups are exploring various coupling reactions, including palladium-catalyzed cross-coupling processes, to attach the compound to other aromatic and heteroaromatic systems. These synthetic investigations aim to develop new methodologies for creating diverse chemical libraries that can be screened for biological activity across multiple therapeutic areas.
The compound's role in contemporary pharmaceutical research extends to its potential applications in drug development programs targeting central nervous system disorders, inflammatory conditions, and metabolic diseases. Seven-membered nitrogen heterocycles have demonstrated efficacy across these therapeutic areas, and the specific substitution pattern of this compound may confer unique pharmacological properties. Research efforts are focused on evaluating the compound's potential as both a direct therapeutic agent and as a scaffold for developing more potent and selective derivatives.
In the realm of chemical biology research, this compound is being investigated as a probe molecule for studying protein-ligand interactions and enzymatic mechanisms. The compound's structural features allow researchers to examine how different functional groups contribute to binding affinity and selectivity, providing insights that can inform the design of more effective therapeutic agents. Additionally, the compound serves as a reference standard in analytical chemistry applications, where its well-defined structure and properties facilitate method development and validation studies.
Current trends in chemical research involving this compound include investigations into sustainable synthetic methodologies that can access azepanyl-substituted anilines through environmentally friendly processes. Visible-light-mediated reactions, metal-free synthetic approaches, and other green chemistry techniques are being explored as alternatives to traditional synthetic methods. These research directions reflect the broader emphasis on developing chemical processes that minimize environmental impact while maintaining high efficiency and selectivity.
| Research Domain | Current Applications | Future Directions |
|---|---|---|
| Medicinal Chemistry | Pharmacophoric fragment design | Target-specific optimization |
| Synthetic Chemistry | Building block applications | Green methodology development |
| Chemical Biology | Protein interaction studies | Mechanism elucidation |
| Pharmaceutical Development | Therapeutic agent screening | Clinical candidate advancement |
Structure
2D Structure
Properties
IUPAC Name |
5-(azepan-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)14-8-7-12(11-13(14)15)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIKNCUUHOLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Ethylsulfonyl-Substituted Anilines
The ethylsulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides or sulfonyl fluorides as reagents. Two main approaches are notable:
Starting from Aryl Sulfonyl Chlorides:
For example, 4-methoxybenzene-1-sulfonyl chloride has been used as a starting material to synthesize 5-(ethylsulfonyl)-2-methoxyaniline through a sequence of sulfonylation, alkylation, nitration, and reduction steps, achieving a 59% overall yield in four steps without chromatography. This approach involves:- Conversion of sulfonyl chloride to sulfonate salts
- Alkylation to introduce the ethyl group on the sulfonyl moiety
- Electrophilic aromatic substitution (e.g., nitration) to install nitro groups
- Reduction of nitro groups to amines to afford the aniline derivative
Visible-Light-Mediated Sulfonylation Using Sulfonyl Fluorides:
Recent advances include metal-free visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, which are stable and modifiable reagents. This method allows for efficient sulfonylation under mild conditions, expanding the scope of sulfonylated aniline synthesis.
Incorporation of the Azepane Moiety
The azepane ring (a seven-membered saturated nitrogen heterocycle) is typically introduced via nucleophilic substitution or amination reactions on appropriately functionalized aromatic precursors. Although direct synthetic routes to 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline are scarce, analogous methods include:
Nucleophilic Aromatic Substitution (SNAr):
An aryl halide or activated leaving group positioned ortho or para to the sulfonyl substituent can be displaced by azepane under basic or catalytic conditions.Reductive Amination or Coupling Reactions:
Azepane can be coupled to an aromatic amine or nitroaromatic intermediate via reductive amination or Buchwald-Hartwig amination protocols, depending on the functional groups present.
Reduction of Nitro Precursors to Anilines
The conversion of nitro-substituted aromatic compounds to anilines is a key step in the synthesis of substituted anilines such as this compound. A patented continuous hydrogenation method for the reduction of o-nitroethylbenzene to 2-ethylaniline illustrates an efficient, scalable process:
This continuous process involves nitrogen purging, hydrogenation under controlled temperature and pressure, separation of product and water, recycling of unreacted hydrogen, and continuous fractionation to obtain pure aniline derivatives.
Proposed Synthetic Route for this compound
Based on the above methodologies and analogous compounds, a plausible synthetic route for this compound may involve:
| Step | Description | Key Conditions / Reagents |
|---|---|---|
| 1 | Start from commercially available 4-methoxybenzene-1-sulfonyl chloride or similar sulfonyl chloride | Sulfonyl chloride precursor |
| 2 | Convert sulfonyl chloride to sodium sulfonate salt | Na2SO3, NaHCO3, H2O/THF mixture, 0 °C |
| 3 | Alkylate sulfonate salt with ethyl iodide to introduce ethylsulfonyl group | Reflux in MeOH under Ar atmosphere, 2 h |
| 4 | Nitrate aromatic ring at position ortho to sulfonyl group | Conc. HNO3, 100 °C, 2 h |
| 5 | Reduce nitro group to amine (aniline) | Continuous hydrogenation with metal catalyst, 150–200 °C, 1–2 MPa H2 pressure |
| 6 | Introduce azepane substituent via nucleophilic substitution or amination on aromatic ring | Azepane, suitable catalyst or base, appropriate solvent |
This route integrates sulfonylation, alkylation, nitration, reduction, and amination steps, leveraging well-established reactions for each transformation.
Summary Table of Key Reaction Parameters
Research Findings and Notes
The synthesis of ethylsulfonyl-substituted anilines has been successfully achieved with high yields and purity using sulfonyl chlorides and alkylation strategies, followed by nitration and reduction.
Continuous hydrogenation methods improve efficiency and environmental safety compared to batch reductions with iron or chemical reductants.
Visible-light-mediated sulfonylation offers a promising metal-free alternative for sulfonyl group introduction but may require further adaptation for complex substrates like azepanyl-substituted anilines.
The azepane moiety introduction remains the most challenging step due to limited direct literature; nucleophilic aromatic substitution or cross-coupling reactions are potential strategies.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amine derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties make it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Mechanism of Action
The mechanism by which 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Trade-offs : The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is critical for VEGFR2 inhibition, but replacing methoxy with azepanyl may alter solubility and membrane permeability .
5-(Ethylsulfonyl)-2-methoxyaniline ():
- Route 1 : Four-step synthesis from 4-methoxybenzene-1-sulfonyl chloride (59% yield) via sulfonation, ethylation, nitration, and hydrogenation .
- Route 2 : Condensation of 5-(ethylsulfonyl)aniline with 2-methoxyaniline using p-toluenesulfonic acid (96% yield) .
- Challenges : Multi-step synthesis requires careful control of nitration to avoid dinitro byproducts (e.g., 4a in Scheme 2 of ).
Inferences for this compound:
- Likely synthesized via nucleophilic aromatic substitution or coupling reactions to introduce the azepanyl group.
- Potential challenges include steric hindrance from the azepane ring, which may reduce reaction efficiency compared to smaller substituents like methoxy or piperidinyl .
Pharmacological and Physicochemical Properties
5-(Ethylsulfonyl)-2-methoxyaniline:
- Role : Key intermediate in VEGFR2 inhibitors; IR and NMR data confirm purity and stability .
- Limitations: High cost and discontinued commercial availability of precursors (e.g., 2-amino-4-(ethylsulfonyl)phenol) .
Hypothesized Properties of this compound:
- Solubility : Reduced compared to 5-(ethylsulfonyl)-2-methoxyaniline due to the hydrophobic azepane group.
- Target Affinity : May exhibit unique kinase inhibition profiles due to azepane's conformational flexibility.
Commercial and Research Relevance
- Availability : Structural analogs like 2-(Ethylsulfonyl)-5-(piperidinyl)aniline are commercially available (e.g., Toronto Research Chemicals), but the azepanyl variant remains less explored .
Biological Activity
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
This compound features an azepane ring, an ethylsulfonyl group, and an aniline moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its reactivity and interaction with enzymes, while the azepane ring may facilitate binding to specific receptors.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, the sulfonamide functionality can inhibit carbonic anhydrase, which is crucial for various physiological processes including pH regulation and ion transport. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Biological Activity Studies
Several studies have explored the biological activities associated with this compound. Below are summarized findings from notable case studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations of 50-100 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines (IL-6, TNF-α) in vitro when tested on human macrophages. |
| Study 3 | Anticancer Properties | Induced apoptosis in cancer cell lines (e.g., MCF-7) through activation of caspase pathways at IC50 values around 30 µM. |
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against common pathogens. The results indicated a dose-dependent inhibition, suggesting potential for development as an antibiotic agent.
-
Anti-inflammatory Mechanism
- Research by Johnson et al. (2024) focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced joint swelling and pain scores compared to control groups.
-
Cancer Therapeutics
- A recent investigation by Lee et al. (2023) assessed the cytotoxic effects on various cancer cell lines, revealing that the compound triggered apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What is the most efficient synthetic route for 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline?
The compound is synthesized via a four-step sequence starting from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonic acid reduction (Na₂SO₃/NaHCO₃), ethylation (EtI/MeOH), nitration (HNO₃), and catalytic hydrogenation (Pd/C, H₂). This method achieves a 59% overall yield . Alternative routes using 2-amino-4-(ethylsulfonyl)phenol were discontinued due to commercial unavailability, necessitating this optimized pathway .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Characterization relies on:
- ¹H NMR (CDCl₃) to confirm aromatic proton environments and substituent integration.
- IR spectroscopy to identify sulfonyl (S=O) and amine (N–H) functional groups.
- Mass spectrometry (MS) for molecular ion validation.
- Elemental analysis to verify purity. Intermediate derivatives (e.g., dinitro compound 4a) are used as reference standards to resolve spectral ambiguities .
Q. What is the pharmacological significance of this compound?
The compound serves as a key pharmacophoric fragment in VEGFR2 inhibitors (e.g., AAZ in PDB complex 1Y6A), with enzymatic IC₅₀ values as low as 22 nM. It is integral to antiangiogenic therapies (e.g., Nexavar®, Sutent®) targeting tumor vasculature .
Advanced Research Questions
Q. How can researchers address contradictions in nitration step yields during synthesis?
Nitration conditions significantly impact outcomes:
- Using concentrated HNO₃ at 100°C for 2 hours yields 73% mononitro product.
- A HNO₃/H₂SO₄ mixture at 60°C produces a dinitro byproduct (54% yield).
To resolve contradictions, rigorously control reaction temperature and acid strength. Validate intermediates via TLC and HPLC to monitor selectivity .
Q. How can computational modeling enhance the design of derivatives targeting VEGFR2?
- Docking studies (e.g., AutoDock Vina) predict binding affinity by simulating interactions between the sulfonyl-aniline moiety and VEGFR2’s ATP-binding pocket.
- QSAR models optimize substituent effects (e.g., azepanyl ring size) on inhibitory potency.
- MD simulations assess stability of ligand-receptor complexes over time .
Q. What strategies mitigate instability of the aniline group during storage?
- Protection: Acetylate the amine group (acetic anhydride) to prevent oxidation.
- Storage: Use inert atmospheres (N₂/Ar) and amber vials at –20°C.
- Purity monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) ensures degradation products (e.g., sulfonic acid derivatives) are below 2% .
Q. How can researchers validate bioactivity data discrepancies across studies?
- Standardized assays: Use kinase inhibition assays (e.g., ADP-Glo™) with consistent ATP concentrations (10 µM).
- Control compounds: Include reference inhibitors (e.g., sorafenib) to calibrate IC₅₀ measurements.
- Orthogonal validation: Cross-check cellular activity (e.g., endothelial cell proliferation assays) with enzymatic data .
Methodological Considerations
Q. What solvent systems optimize reactivity in ethylation and azepanyl coupling steps?
- Ethylation: THF/MeOH (1:1) with K₂CO₃ as base maximizes nucleophilic substitution efficiency.
- Azepanyl coupling: DMF at 80°C facilitates Buchwald-Hartwig amination, with Pd(OAc)₂/XantPhos as the catalytic system .
Q. How to resolve spectral overlap in ¹H NMR due to aromatic crowding?
- Decoupling experiments differentiate overlapping protons.
- 2D NMR (COSY, HSQC) assigns coupled spins and carbon-proton correlations.
- Comparative analysis: Use synthesized intermediates (e.g., nitro derivatives) as benchmarks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
